An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2,3,3-trimethyl-3H-indole
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2,3,3-trimethyl-3H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, and spectral data. A thorough experimental protocol for its synthesis via the Fischer indole synthesis is provided, complete with a mechanistic diagram. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate and a fluorescent probe, outlining the fundamental principles of its use in biological imaging.
Core Chemical Properties
5-Methoxy-2,3,3-trimethyl-3H-indole, also known as 2,3,3-Trimethyl-5-methoxyindolenine, is a substituted indole derivative.[1][2] Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, featuring a methoxy group at the 5-position and three methyl groups at the 2- and 3-positions.
Physicochemical Data
The key physicochemical properties of 5-Methoxy-2,3,3-trimethyl-3H-indole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO | [3][4] |
| Molecular Weight | 189.25 g/mol | [3][4] |
| CAS Number | 31241-19-7 | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 56-58 °C | [5] |
| Boiling Point | 286.7 °C (Predicted) | [1] |
| Purity | ≥95% - ≥98% | [2][4] |
| Storage Conditions | -20°C, protect from light, keep under inert gas (e.g., Nitrogen) | [1][4] |
| Solubility | Favorable solubility for various formulations | [5] |
| LogP | 3.0788 | [2] |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Mechanism
The most common and effective method for the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq).
-
Add glacial acetic acid to the flask to serve as the solvent and acid catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 10-12 hours with constant stirring.[6][7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of 1 M sodium carbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform or dichloromethane.[6]
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6][7]
-
The crude 5-Methoxy-2,3,3-trimethyl-3H-indole can be further purified by column chromatography on silica gel or by recrystallization.
The reaction typically yields a red, viscous oil or a crystalline solid upon purification, with reported yields as high as 95%.[6]
Reaction Workflow and Mechanism
The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole via the Fischer indole synthesis proceeds through a well-established mechanism. The following diagrams illustrate the experimental workflow and the key steps of the reaction mechanism.
Caption: A flowchart of the experimental workflow for the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole.
Caption: The mechanistic pathway of the Fischer indole synthesis for 5-Methoxy-2,3,3-trimethyl-3H-indole.
Analytical Data
While a complete set of publicly available, high-resolution spectral data for 5-Methoxy-2,3,3-trimethyl-3H-indole is limited, the following provides an overview of expected and reported spectral characteristics.
¹H NMR Spectroscopy
Proton NMR data has been reported for 5-Methoxy-2,3,3-trimethyl-3H-indole.[7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44 | d | 1H | Ar-H |
| 6.83 | s | 1H | Ar-H |
| 6.81 | d | 1H | Ar-H |
| 3.83 | s | 3H | -OCH₃ |
| 2.24 | s | 3H | C₂-CH₃ |
| 1.29 | s | 6H | C₃-(CH₃)₂ |
Note: The specific coupling constants (J values) were not fully reported in the cited source.
Reactivity and Stability
5-Methoxy-2,3,3-trimethyl-3H-indole is a stable compound under recommended storage conditions.[1][4] The indole nucleus is electron-rich, and the presence of the electron-donating methoxy group further enhances its reactivity towards electrophiles. The 3H-indole (indolenine) tautomer is a key feature of its structure.
Biological Activity and Applications
While specific signaling pathways for 5-Methoxy-2,3,3-trimethyl-3H-indole are not extensively documented in public literature, its structural motifs are of significant interest in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]
Synthetic Intermediate in Drug Discovery
This compound serves as a valuable precursor in the synthesis of more complex pharmaceutical agents.[5] Its indole core can be modified to interact with various biological targets, particularly in the development of drugs for neurological disorders.[5] It is also utilized in the synthesis of natural product analogs.[5]
Fluorescent Probe in Biological Imaging
Derivatives of 2,3,3-trimethyl-3H-indole are known to be used as fluorescent probes. While specific details for the 5-methoxy derivative are emerging, the general principle involves the fluorophore being excited by a light source, leading to the emission of light at a longer wavelength, which can be detected and used to visualize biological processes or structures.
The application of such probes can be conceptualized in the following workflow:
Caption: A logical workflow illustrating the use of a fluorescent probe for biological imaging.
Safety and Handling
Appropriate safety precautions should be taken when handling 5-Methoxy-2,3,3-trimethyl-3H-indole. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Methoxy-2,3,3-trimethyl-3H-indole is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its utility as a synthetic intermediate in pharmaceutical research and its potential as a fluorescent probe underscore its importance for researchers in drug discovery and chemical biology. Further investigation into its specific biological targets and mechanisms of action will likely uncover new applications for this versatile molecule.
References
- 1. 5-Methoxy-2,3,3-trimethyl-3H-indole | 31241-19-7 | T-6670 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy-2,3,3-trimethyl-3H-indole | 31241-19-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]
